molecular formula C13H21ClN2O B11715519 2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride

2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B11715519
M. Wt: 256.77 g/mol
InChI Key: GMDXQOKIQBNKGQ-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C13H20N2O·HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of benzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpiperazinone, while reduction could produce benzylpiperazine derivatives.

Scientific Research Applications

2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Industry: The compound can be used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)ethan-1-ol: A similar compound with a simpler structure, lacking the benzyl group.

    1-Benzylpiperazine: Another related compound, differing in the position of the hydroxyl group.

Uniqueness

2-(1-Benzylpiperazin-2-yl)ethan-1-ol hydrochloride is unique due to the presence of both the benzyl group and the hydroxyl group, which confer specific chemical properties and potential biological activities. This combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals.

Properties

Molecular Formula

C13H21ClN2O

Molecular Weight

256.77 g/mol

IUPAC Name

2-(1-benzylpiperazin-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C13H20N2O.ClH/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12;/h1-5,13-14,16H,6-11H2;1H

InChI Key

GMDXQOKIQBNKGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)CCO)CC2=CC=CC=C2.Cl

Origin of Product

United States

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